4-[(3-Nitrophenoxy)acetyl]morpholine
CAS No.: 50508-38-8
Cat. No.: VC7437456
Molecular Formula: C12H14N2O5
Molecular Weight: 266.253
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50508-38-8 |
|---|---|
| Molecular Formula | C12H14N2O5 |
| Molecular Weight | 266.253 |
| IUPAC Name | 1-morpholin-4-yl-2-(3-nitrophenoxy)ethanone |
| Standard InChI | InChI=1S/C12H14N2O5/c15-12(13-4-6-18-7-5-13)9-19-11-3-1-2-10(8-11)14(16)17/h1-3,8H,4-7,9H2 |
| Standard InChI Key | FWLAPZFEDJOVRS-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
4-[(3-Nitrophenoxy)acetyl]morpholine is characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) conjugated to a 3-nitrophenoxyacetyl group. The acetyl linkage distinguishes it from the methyl-substituted analog, 4-[(3-nitrophenoxy)methyl]morpholine, which has been more extensively documented .
Molecular Formula and Physicochemical Properties
The molecular formula of 4-[(3-nitrophenoxy)acetyl]morpholine is C12H13N2O5, with a molecular weight of 265.25 g/mol. Key structural features include:
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Nitro group (-NO2): Imparts electron-withdrawing effects, influencing reactivity and stability.
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Morpholine ring: Enhances solubility in polar solvents and modulates pharmacokinetic properties.
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Acetyl spacer: Alters steric and electronic interactions compared to methyl-linked analogs .
Table 1: Comparative Properties of Nitrophenoxy-Morpholine Derivatives
| Property | 4-[(3-Nitrophenoxy)acetyl]morpholine | 4-[(3-Nitrophenoxy)methyl]morpholine |
|---|---|---|
| Molecular Formula | C12H13N2O5 | C11H14N2O4 |
| Molecular Weight (g/mol) | 265.25 | 238.24 |
| Key Functional Groups | Acetyl, nitro, morpholine | Methyl, nitro, morpholine |
| Solubility | Moderate in DMSO, ethanol | High in chloroform, acetone |
Reactivity and Functional Transformations
The nitro group and acetyl spacer enable diverse chemical transformations:
Reduction of Nitro Group
Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, yielding 4-[(3-aminophenoxy)acetyl]morpholine:
This product is a potential precursor for pharmaceutical agents due to the amine’s nucleophilic reactivity .
Hydrolysis Reactions
Under acidic or basic conditions, the acetyl group undergoes hydrolysis:
This generates 3-nitrophenol and morpholine-4-acetic acid, which can be exploited in controlled-release systems .
Applications in Scientific Research
Though direct studies on 4-[(3-nitrophenoxy)acetyl]morpholine are sparse, structurally related compounds inform its potential uses:
Medicinal Chemistry
Nitroaromatic-morpholine hybrids exhibit:
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Antimicrobial activity: Disruption of bacterial cell membrane integrity via nitro group redox cycling.
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Anticancer potential: Inhibition of kinase enzymes involved in tumor proliferation .
Materials Science
The nitro group’s electron-deficient nature makes it suitable for:
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